molecular formula C7H4ClNO4 B146358 4-Chloro-2-nitrobenzoic acid CAS No. 6280-88-2

4-Chloro-2-nitrobenzoic acid

Cat. No. B146358
CAS RN: 6280-88-2
M. Wt: 201.56 g/mol
InChI Key: JAHIPDTWWVYVRV-UHFFFAOYSA-N
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Patent
US04769377

Procedure details

1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine was synthesized by a modification of the method of Pfleiderer and Kempter (Ang. Int. Ed. 6:259-260, 1967). 2-nitro-4-chlorobenzoic acid (0.02 mol) was dissolved in 30 ml of methanol. 1,3-dipropyl-5-nitroso-6-aminouracil (0.01 mol) was added with stirring, followed by 0.2 mol diisopropylcarbodiimide (DICD).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:5]=1[C:6](O)=O)([O-])=O.[CH2:14]([N:17]1[C:24]([NH2:25])=[C:23]([N:26]=O)[C:21](=[O:22])[N:20]([CH2:28][CH2:29][CH3:30])[C:18]1=[O:19])[CH2:15][CH3:16].C(N=C=NC(C)C)(C)C>CO>[CH2:28]([N:20]1[C:21](=[O:22])[C:23]2[NH:26][C:6]([C:5]3[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:4]=3[NH2:1])=[N:25][C:24]=2[N:17]([CH2:14][CH2:15][CH3:16])[C:18]1=[O:19])[CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(CC)N1C(=O)N(C(=O)C(=C1N)N=O)CCC
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C(=O)N(C=2N=C(NC2C1=O)C1=C(C=C(C=C1)Cl)N)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.